Meta-Methyl Substitution Increases Lipophilicity by ΔXLogP3 ≈ +0.23–0.30 vs. Unsubstituted Phenylalaninol
The meta-methyl group on the phenyl ring of 2-amino-3-(3-methylphenyl)propan-1-ol raises the computed partition coefficient relative to the unsubstituted parent phenylalaninol. PubChem data assign the free base a computed XLogP3 of 1.0 [1], whereas D‑phenylalaninol is reported at XLogP3 0.7 and the racemic DL‑phenylalaninol at a predicted log P of 0.7–0.77 [2]. This represents a lipophilicity increase of approximately 0.23–0.30 log units, which is relevant for membrane permeability and target engagement in cell-based assays.
| Evidence Dimension | Computed lipophilicity (XLogP3 / predicted log P) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 (free base; PubChem) |
| Comparator Or Baseline | D‑Phenylalaninol: XLogP3 = 0.7; DL‑Phenylalaninol: predicted log P = 0.7–0.77 |
| Quantified Difference | ΔXLogP3 ≈ +0.23–0.30 |
| Conditions | Computational prediction; free base form; PubChem 2024.11.20 release |
Why This Matters
A higher log P within the range of 0–3 is generally associated with improved passive membrane permeability, making the meta‑methyl analog a more suitable starting scaffold for programs requiring moderate cellular penetration without excessive lipophilicity.
- [1] PubChem. (2024). Compound Summary for CID 28804557: (2S)-2-Amino-3-(3-methylphenyl)propan-1-ol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/28804557 View Source
- [2] Wikipedia. (2025). Phenylalaninol. https://en.wikipedia.org/wiki/Phenylalaninol View Source
